![molecular formula C19H21N3O2 B2921753 N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide CAS No. 915890-68-5](/img/structure/B2921753.png)
N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
The compound is an organic molecule with a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a phenoxyethyl group and a methylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzimidazole ring, the phenoxyethyl group, and the methylacetamide group. These groups could potentially engage in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The chemical synthesis of benzimidazole derivatives, including compounds with structures similar to N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide, often involves multistep reactions that yield novel compounds with diverse biological activities. For example, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized through a series of reactions, showcasing the versatility of benzimidazole chemistry in creating complex molecules (Li Ying-jun, 2012).
Structural Elucidation
The structural details of these synthesized compounds are often determined using advanced techniques such as NMR, IR, and sometimes X-ray crystallography. The detailed structural analysis provides insights into the conformational dynamics and potential interaction sites for biological activity. For instance, the conformation and crystal packing of benzimidazole derivatives, which share structural features with the compound of interest, were elucidated, demonstrating the compound's stable crystal structure supported by intermolecular hydrogen bonding (J. L. Soares-Sobrinho et al., 2008).
Biological Activity
Antimicrobial Activity
Several benzimidazole derivatives exhibit promising antimicrobial properties. Synthesis and evaluation of these compounds against various bacterial strains have shown significant antibacterial activity, highlighting their potential as therapeutic agents (Kumaraswamy Gullapelli et al., 2014).
Antioxidant and Antiproliferative Effects
Beyond antimicrobial activity, some benzimidazole derivatives have been studied for their antioxidant properties and ability to inhibit cell proliferation. These studies suggest a broader pharmacological potential, including the mitigation of oxidative stress and the treatment of cancer (S. Chaudhari et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)21(2)14-19-20-17-10-6-7-11-18(17)22(19)12-13-24-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTZIQBIXYZUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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